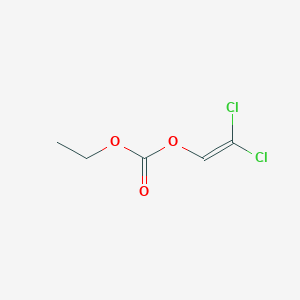
2,2-Dichloroethenyl ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloroethenyl ethyl carbonate is a chemical compound with the molecular formula C5H8Cl2O3 It is characterized by the presence of two chlorine atoms and an ethyl carbonate group attached to an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroethenyl ethyl carbonate can be achieved through several methods. One common approach involves the reaction of 2,2-dichloroethanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbonate ester linkage.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products. Catalysts such as zirconium oxide may be employed to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloroethenyl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,2-Dichloroethenyl ethyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbonates and other esters.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloroethenyl ethyl carbonate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl carbonate: Similar in structure but lacks the chlorine atoms.
Ethyl methyl carbonate: Contains a methyl group instead of the dichloroethenyl group.
Dimethyl carbonate: Another related compound with two methyl groups instead of ethyl and dichloroethenyl groups.
Uniqueness
2,2-Dichloroethenyl ethyl carbonate is unique due to the presence of the dichloroethenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
Propiedades
Número CAS |
21985-72-8 |
|---|---|
Fórmula molecular |
C5H6Cl2O3 |
Peso molecular |
185.00 g/mol |
Nombre IUPAC |
2,2-dichloroethenyl ethyl carbonate |
InChI |
InChI=1S/C5H6Cl2O3/c1-2-9-5(8)10-3-4(6)7/h3H,2H2,1H3 |
Clave InChI |
OLALRNHQLXSKFF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


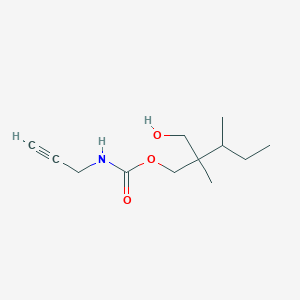
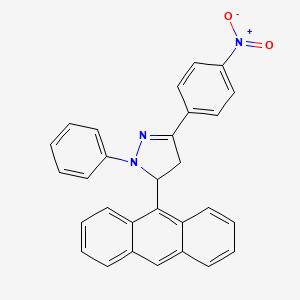
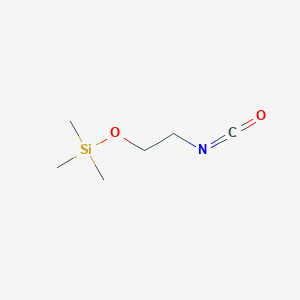
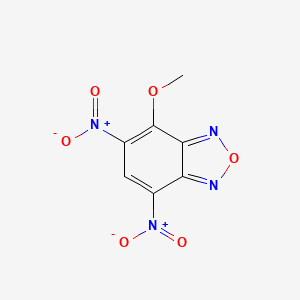

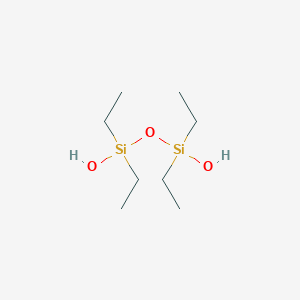

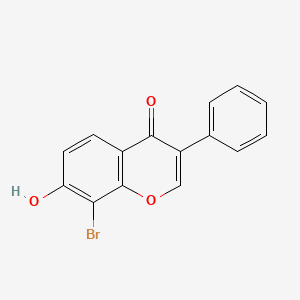
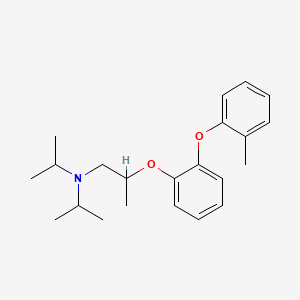

![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)
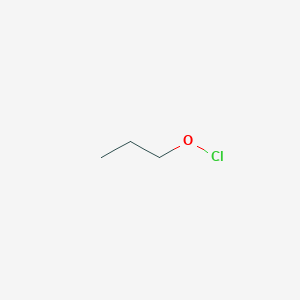

![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
